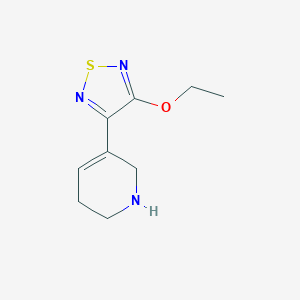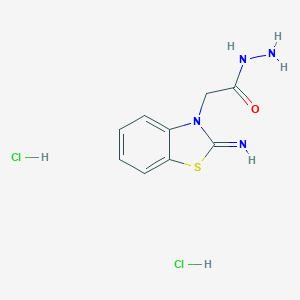
(2-Benzylphenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Benzylphenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C13H15ClN2 . Its average mass is 234.725 Da and its monoisotopic mass is 234.092377 Da .
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves the generation of a diazonium salt intermediate in situ, followed by temperature-programmed reduction by sodium sulfite . The process starts with the chemical oxidation of aniline using hydrochloric acid and sodium nitrite at lower temperatures. The diazonium salt is then reduced with sodium sulfite .Molecular Structure Analysis
The molecular structure of “(2-Benzylphenyl)hydrazine hydrochloride” consists of 13 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Chemical Reactions Analysis
Hydrazine derivatives, such as “(2-Benzylphenyl)hydrazine hydrochloride”, can undergo various chemical reactions. For instance, they can participate in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes .Physical And Chemical Properties Analysis
“(2-Benzylphenyl)hydrazine hydrochloride” has a molecular weight of 234.72 g/mol. The properties of phenylhydrazines, a class of compounds to which “(2-Benzylphenyl)hydrazine hydrochloride” belongs, are governed by the p-character of the unshared electron pair of the nitrogen of the imino group .Applications De Recherche Scientifique
- Bioorthogonal Chemical Handle : A hydrazide group can serve as a traditional bioorthogonal chemical handle . This means it can be used to introduce a specific functional group into a molecule without interfering with other functional groups present.
- Precursor of a Thioester : A hydrazide group can also serve as a readily accessible precursor of a thioester . This strategy significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .
- Protein or Peptide Hydrazides : Protein or peptide hydrazides are useful intermediates for protein chemical synthesis . They have been used in several examples of protein chemical synthesis .
- Targeting Cell Death Pathways : Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy . These pathways are related to cancer-related programmed cell death (PCD).
- Chemotherapeutic Agent : Although no one chemotherapeutic agent has been demonstrated to be 100 percent successful in cancer treatment, hydrazone chemicals have shown promise .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Hydrazine derivatives, such as hydralazine, are known to be antihypertensive agents . They are used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .
Mode of Action
Hydrazine derivatives are known to form hydrazones by reacting with carbonyls . This reaction is similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Biochemical Pathways
The formation of hydrazones from hydrazine derivatives is a known biochemical reaction .
Propriétés
IUPAC Name |
(2-benzylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYNUBVNXXPWOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylphenyl)hydrazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)




![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)